TCO-PEG3-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

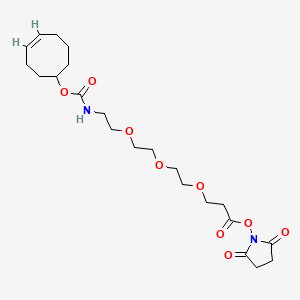

TCO-PEG3-NHS ester is a polyethylene glycol-based linker that contains a trans-cyclooctene moiety and a N-hydroxysuccinimide ester. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with primary amines and its high water solubility. The hydrophilic polyethylene glycol spacer in this compound reduces steric hindrance during ligation, making it an ideal reagent for labeling antibodies, proteins, and other macromolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG3-NHS ester typically involves the reaction of a trans-cyclooctene derivative with a polyethylene glycol spacer and a N-hydroxysuccinimide ester. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide, dichloromethane, or dimethylformamide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques and stored at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

TCO-PEG3-NHS ester primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This group reacts readily with primary amines to form stable amide bonds. Additionally, the trans-cyclooctene moiety in this compound can participate in strain-promoted, copper-free click chemistry reactions with tetrazine groups .

Common Reagents and Conditions

Substitution Reactions: Primary amines are the most common reagents used in substitution reactions with this compound. The reactions are typically carried out in aqueous or organic solvents at neutral to slightly basic pH (pH 7-9).

Click Chemistry Reactions: Tetrazine derivatives are used in click chemistry reactions with the trans-cyclooctene moiety. .

Major Products

The major products formed from the substitution reactions of this compound are amide-linked conjugates. In click chemistry reactions, the major products are stable covalent linkages between the trans-cyclooctene and tetrazine groups .

Aplicaciones Científicas De Investigación

TCO-PEG3-NHS ester has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex molecules and in bioconjugation techniques to label and modify biomolecules.

Biology: The compound is employed in the labeling of proteins, antibodies, and other macromolecules for imaging and diagnostic purposes.

Medicine: this compound is used in the development of targeted drug delivery systems and in the synthesis of proteolysis-targeting chimeras (PROTACs) for selective protein degradation.

Mecanismo De Acción

The mechanism of action of TCO-PEG3-NHS ester involves its ability to form stable covalent bonds with primary amines through its N-hydroxysuccinimide ester group. This reaction results in the formation of amide bonds, which are highly stable and resistant to hydrolysis. The trans-cyclooctene moiety in this compound enables it to participate in click chemistry reactions with tetrazine groups, forming stable covalent linkages. These properties make this compound a versatile tool for bioconjugation and molecular labeling .

Comparación Con Compuestos Similares

Similar Compounds

TCO-NHS ester: Similar to TCO-PEG3-NHS ester but lacks the polyethylene glycol spacer, resulting in lower water solubility and higher steric hindrance.

TCO-PEG4-NHS ester: Contains a longer polyethylene glycol spacer, which may provide additional flexibility and reduced steric hindrance compared to this compound.

Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: Another bioconjugation reagent that uses a different cyclooctene derivative, offering alternative reactivity and stability profiles.

Uniqueness

This compound stands out due to its balanced properties of high water solubility, reduced steric hindrance, and efficient reactivity with primary amines and tetrazine groups. These characteristics make it a highly versatile and effective reagent for a wide range of bioconjugation and click chemistry applications .

Actividad Biológica

TCO-PEG3-NHS ester (trans-cyclooctene polyethylene glycol 3 N-hydroxysuccinimide ester) is a versatile compound widely used in bioconjugation and bioorthogonal chemistry. Its biological activity primarily stems from its ability to facilitate rapid and selective labeling of biomolecules, which is crucial in various applications such as drug development, molecular imaging, and therapeutic interventions.

Overview of this compound

This compound is a PEG-based linker that plays a significant role in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These compounds utilize the ubiquitin-proteasome system to selectively degrade target proteins, making this compound an essential component in modern therapeutic strategies .

The biological activity of this compound can be attributed to its unique chemical structure, which allows for efficient bioorthogonal reactions. The NHS ester group reacts with nucleophilic amino acids (e.g., lysines) on proteins to form stable amide bonds. This reaction is particularly advantageous due to its specificity and the mild conditions required for conjugation .

Key Findings from Recent Research

- Efficient Conjugation : Studies have shown that this compound can achieve high conjugation efficiencies, often exceeding 75% in various applications, including the labeling of single-domain antibodies . This efficiency is attributed to the enhanced solubility provided by the PEG moiety.

- Rapid Bioorthogonal Reactions : The TCO-tetrazine reaction is noted for its ultrafast kinetics, allowing for real-time monitoring of biological processes. This rapid reaction rate is beneficial for applications in live-cell imaging and tracking .

- Improved Pharmacokinetics : The incorporation of PEG linkers enhances the pharmacokinetic properties of conjugated molecules by increasing solubility and reducing immunogenicity. This characteristic is particularly important for therapeutic applications where prolonged circulation time is desired .

-

Case Studies :

- In one study, TCO-PEG4-NHS was used to label a single-domain antibody fragment targeting HER2 in ovarian carcinoma xenografts. The results indicated that the tumor-to-kidney ratio was significantly improved compared to non-cleavable controls, highlighting the potential for targeted therapy with reduced off-target effects .

- Another investigation into TCO-modified peptides demonstrated effective labeling and subsequent imaging capabilities using IEDDA (Inverse Electron Demand Diels-Alder) click chemistry, confirming the utility of TCO-PEG linkers in real-time biological assays .

Data Table: Comparison of Conjugation Efficiencies

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,23,28)/b2-1- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPWLRIVXKTLNU-UPHRSURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.